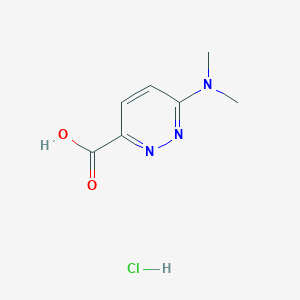

6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2408958-48-3 . It is a powder at room temperature .

Molecular Structure Analysis

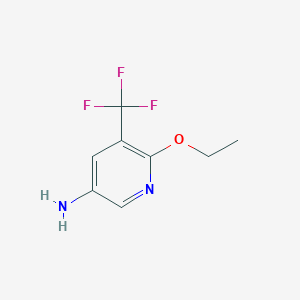

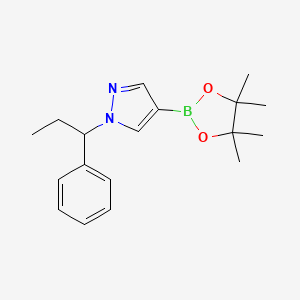

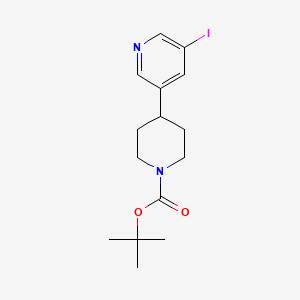

The InChI code for this compound is 1S/C7H9N3O2.2ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;;/h3-4H,1-2H3,(H,11,12);2*1H . This indicates that the compound has a pyridazine ring with a carboxylic acid group and a dimethylamino group attached.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 240.09 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 6-(Dimethylamino)pyridazine-3-carboxylic Acid Hydrochloride Applications

Molecular Recognition: The unique physicochemical properties of the pyridazine ring, such as weak basicity and high dipole moment, enable it to engage in π-π stacking interactions and robust dual hydrogen-bonding capacity. These features are particularly advantageous in molecular recognition processes, which are critical in the identification and interaction of molecules within biological systems .

Drug Discovery and Development: Due to its inherent polarity and low cytochrome P450 inhibitory effects, 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride can potentially reduce interactions with the cardiac hERG potassium channel. This makes it valuable in the development of new pharmacological agents with reduced cardiotoxicity .

Antidepressant Applications: The pyridazine heterocycle has been utilized in the development of antidepressants. Although some drugs like minaprine were withdrawn due to side effects, the core structure remains of interest for creating new compounds with improved safety profiles .

Peptide Nucleic Acids (PNAs): The pyridazine ring’s unique hydrogen-bonding properties have been explored in the context of peptide nucleic acids (PNAs). These PNAs can assemble into triplex structures with double-stranded RNA, potentially offering new avenues for gene therapy and molecular diagnostics .

Anti-Cancer Properties: Compounds containing the pyridazine ring have shown promise in anticancer research. Their ability to interact with various biological targets can lead to the development of novel anticancer therapies .

Antibacterial and Antimicrobial Activity: The structural features of 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride contribute to its potential as an antibacterial and antimicrobial agent. Its mechanism of action may involve the disruption of microbial cell processes .

Calcium Channel Antagonism: Derivatives of the pyridazine ring have been found to inhibit calcium ion influx, which is essential for platelet aggregation. This property can be harnessed to create new treatments for conditions related to blood clotting and cardiovascular diseases .

Material Science Applications: The compound’s unique structure and properties make it a candidate for use in material science, particularly in the design of new materials with specific electronic or photonic properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

6-(dimethylamino)pyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;/h3-4H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMNVDXRPQXRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride | |

CAS RN |

1820704-18-4 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)

![Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1406566.png)